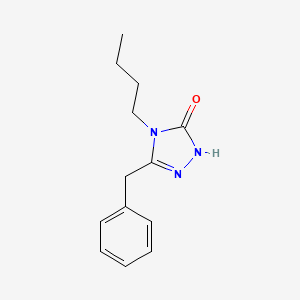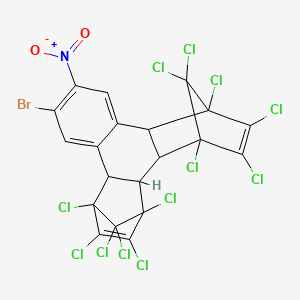
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is a chemical compound with the molecular formula C₁₃H₁₇NO₅S. It belongs to a group of stereoisomers and is a subclass of chemical compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of the compound while maintaining strict control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tyrosine derivative can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the hydroxy and sulfanyl groups allows for unique interactions with proteins and other biomolecules, influencing processes such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-L-tyrosine: A stereoisomer with similar chemical properties but different biological activity.
N-Acetyl-D-tyrosine: A derivative of tyrosine with an acetyl group instead of the sulfanyl group.
D-Tyrosine: The parent amino acid without the additional functional groups.
Uniqueness
3-Hydroxy-N-(2-methyl-3-sulfanylpropanoyl)-D-tyrosine is unique due to the presence of both the hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Propiedades
Número CAS |
79617-71-3 |
|---|---|
Fórmula molecular |
C13H17NO5S |
Peso molecular |
299.34 g/mol |
Nombre IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2-methyl-3-sulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-7(6-20)12(17)14-9(13(18)19)4-8-2-3-10(15)11(16)5-8/h2-3,5,7,9,15-16,20H,4,6H2,1H3,(H,14,17)(H,18,19)/t7?,9-/m1/s1 |
Clave InChI |
TUHGYAFFOPTRGU-NHSZFOGYSA-N |
SMILES isomérico |
CC(CS)C(=O)N[C@H](CC1=CC(=C(C=C1)O)O)C(=O)O |
SMILES canónico |
CC(CS)C(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
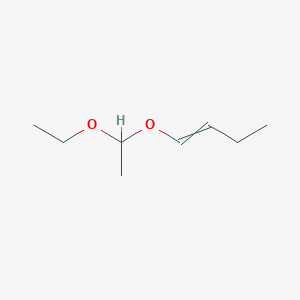
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)

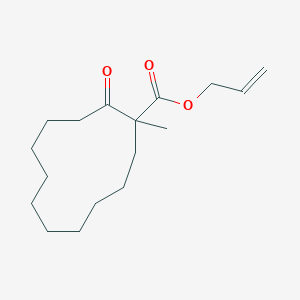
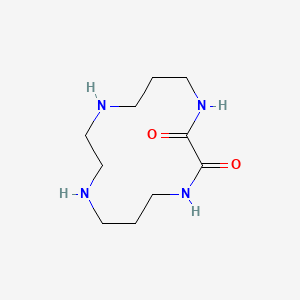
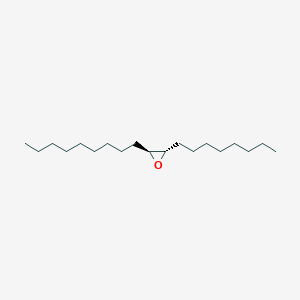

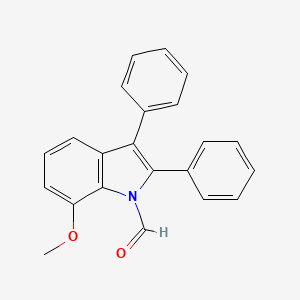
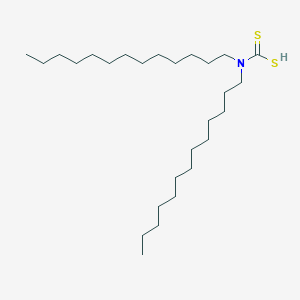
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
